![molecular formula C20H21NO2 B11116778 6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline]](/img/structure/B11116778.png)
6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline]
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Overview
Description
6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline] is a useful research compound. Its molecular formula is C20H21NO2 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
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Biological Activity
Introduction
6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline] is a compound belonging to the class of spiropyran derivatives, which are known for their unique photochromic properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
The molecular formula of 6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline] is C19H19NO2 with a molecular weight of 293.4 g/mol. The compound can exist in two forms: the closed-ring spiropyran form and the open-ring merocyanine form. These forms exhibit different properties and biological activities depending on environmental conditions such as light and temperature .
Property | Value |
---|---|
Molecular Formula | C19H19NO2 |
Molecular Weight | 293.4 g/mol |
IUPAC Name | 1',3',3'-trimethylspiro[chromene-2,2'-indole]-6-ol |
Solubility | Slightly soluble in methanol |
Photochromic Properties
The primary mechanism of action for 6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline] involves its ability to switch between two forms upon UV irradiation. This photoisomerization can influence various biochemical pathways, making it a candidate for applications in phototherapy and drug delivery systems .
Biochemical Interactions
Research indicates that the compound may interact with key enzymes and receptors in biological systems. For instance, its structural similarities with other chromene derivatives suggest potential inhibitory effects on enzymes such as tyrosinase, which is involved in melanin synthesis .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of spiropyran derivatives. The ability to scavenge free radicals is crucial for potential therapeutic applications in oxidative stress-related conditions .
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of chromene compounds exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the chromene ring significantly affect potency against pathogens .
Cytotoxic Effects
The cytotoxicity of 6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline] has been evaluated against several cancer cell lines using the MTT assay. Results showed that certain derivatives possess significant inhibitory effects on cell proliferation, with IC50 values indicating potential as anticancer agents .
Table 2: Biological Activity Data
Activity Type | Test Organism/Cell Line | IC50 Value (µM) |
---|---|---|
Antimicrobial | Salmonella typhimurium | 0.49 - 3.9 |
Cytotoxic | HCT-116 (colon carcinoma) | 1.08 - 1.48 |
Antioxidant | Various free radical assays | Not specified |
Case Study 1: Tyrosinase Inhibition
A study synthesized novel chromene derivatives and assessed their inhibitory activities against tyrosinase, comparing them with standard inhibitors like kojic acid. The most effective derivative showed an IC50 value of 35.38 ± 2.12 µM, highlighting the potential of chromene-based compounds in treating hyperpigmentation disorders .
Case Study 2: Anticancer Potential
In another study focusing on cytotoxicity, several derivatives were tested against human cancer cell lines (HepG-2, MCF-7). The results indicated that modifications to the chromene structure could enhance cytotoxic effects, suggesting avenues for developing new anticancer therapies .
Scientific Research Applications
Photochemical Applications
Photochromic Properties
One of the prominent features of 6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline] is its photochromic behavior. This compound can undergo reversible transformations upon exposure to light, which makes it suitable for applications in optical devices and sensors. Research indicates that derivatives of this compound exhibit photochromic properties in the long-wave region of the spectrum, allowing for their use in creating organic magnets with controlled characteristics and in information storage systems .
Mechanism of Action
The photochromism is attributed to the transformation between the closed form (spiropyran) and the open form (merocyanine) upon UV light exposure. This transformation is crucial for applications in molecular switches and sensors that respond to light stimuli .
Drug Delivery Systems
Nanoparticulate Drug Delivery
Recent studies have highlighted the potential of 6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline] as a component in amphiphilic copolymer systems for enhanced drug delivery. The compound can be incorporated into micelles or polymersomes, which are self-assembling structures that improve the solubility and bioavailability of poorly soluble drugs. The spiropyran moiety can facilitate triggered drug release upon UV irradiation, providing a controlled release mechanism that enhances therapeutic efficacy .
Case Study: Anticancer Therapy
In a specific case study involving polymersomes loaded with anticancer drugs, the incorporation of spiropyran compounds demonstrated improved cellular uptake and stability. The release of drugs was monitored in real-time using Förster Resonance Energy Transfer (FRET), confirming the effectiveness of this approach in cancer therapy .
Therapeutic Applications
Antioxidant Properties
The compound has been investigated for its antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. Research indicates that derivatives of spiro[chromene-2,2'-indoline] exhibit significant antioxidant activity, making them potential candidates for therapeutic agents against various diseases linked to oxidative damage .
Potential Anticancer Activity
Further studies have explored the anticancer potential of related coumarin derivatives, suggesting that compounds similar to 6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline] may possess cytotoxic effects against cancer cell lines. These findings highlight the need for further research into its mechanisms and efficacy as an anticancer agent .
Summary Table of Applications
Chemical Reactions Analysis
Key Reaction Pathway
The compound is synthesized via condensation of 2-hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde (3 ) with 1,3,3-trimethyl-2-methyleneindoline derivatives under reflux in ethanol or isopropanol, often with triethylamine as a base . Typical yields range from 57% to 87% depending on substituents .
Example Procedure
-
Reactants :
-
2-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde (3 )
-
1,3,3-Trimethyl-2-methyleneindoline iodide (5 )
-
-
Conditions : Reflux in EtOH/i-PrOH, 18–24 h, with Et<sub>3</sub>N .
-
Product : 6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-8-yl)methanol (7 ) in 79% yield .
Benzylic Substitution Reactions
The benzylic hydroxyl group in 7 undergoes sequential chlorination and iodide displacement under Finkelstein conditions to form benzylic iodide 8 , enabling further functionalization .
Reaction Step | Reagents/Conditions | Yield |
---|---|---|
Chlorination of 7 | SOCl<sub>2</sub> in DCM, 0°C, 30 min | 95% |
Iodide formation (8 ) | KI in acetone, 22–24 h | 89% |
Amination and Macrocyclic Complexation
The benzylic iodide (8 ) reacts with DO3A derivatives (e.g., 9 ) in acetonitrile under basic conditions (Cs<sub>2</sub>CO<sub>3</sub>) to form macrocyclic gadolinium complexes (12 ) . This highlights its utility in synthesizing MRI contrast agents.
Key Data :
-
Product : Gd(III)-DO3A-spiro complex (12 )
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Conditions : 80°C, 24 h, Cs<sub>2</sub>CO<sub>3>
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Characterization : Confirmed by MP-AES for Gd content and mass spectrometry .
Electrophilic Substitution
The methoxy group at C6 directs electrophilic substitution to specific positions on the chromene ring. Nitration and halogenation occur preferentially at the para position relative to the methoxy group .
Reaction | Reagents | Product | Yield |
---|---|---|---|
Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 5′-Nitro derivative (15 ) | 57% |
Methoxylation | CH<sub>3</sub>I/KOH | 5′,6-Dimethoxy derivative (16 ) | 87% |
Photochromic Behavior
While not a traditional chemical reaction, the compound exhibits reversible photoisomerization between the spirocyclic (colorless) and merocyanine (colored) forms under UV/visible light . The methoxy group stabilizes the open form through resonance effects .
Key Observations :
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Thermal Relaxation : Half-life of merocyanine form ranges from seconds to hours, depending on solvent polarity .
Demethylation and Derivatization
Controlled demethylation of the methoxy group using BBr<sub>3</sub> or HI yields phenolic derivatives, enabling further coupling reactions (e.g., sulfonation).
Example :
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Reagent : BBr<sub>3</sub> in DCM, −78°C
-
Product : 6-Hydroxy analogue, precursor for sulfonic acid derivatives.
Coordination Chemistry
The spirocyclic structure participates in ligand design for metal complexes. For example, coordination with Gd(III) enhances MRI contrast properties .
Complex | Ligand Structure | Application |
---|---|---|
12 | DO3A-functionalized spirocycle | MRI contrast agent |
23 | NO<sub>2</sub>-substituted | Redox-active probes |
Properties
IUPAC Name |
6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-19(2)16-7-5-6-8-17(16)21(3)20(19)12-11-14-13-15(22-4)9-10-18(14)23-20/h5-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSSPNVRJMKJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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